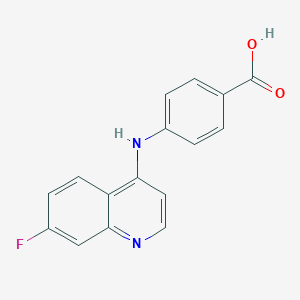

4-((7-Fluoroquinolin-4-yl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(7-fluoroquinolin-4-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIJAMGPDVSBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid

The principal approach to synthesizing the title compound involves a convergent synthesis where the quinoline (B57606) and aminobenzoic acid fragments are prepared separately and then coupled.

Preparation of Halogenated Quinoline Precursors

The key precursor for the synthesis is a quinoline ring halogenated at the 4-position, with a fluorine atom at the 7-position. A common and versatile starting material for this is 4,7-dichloroquinoline (B193633). While the target molecule contains a fluorine at the 7-position, the synthesis of the analogous 7-chloro derivative is well-established and provides a foundational methodology. The synthesis of 4,7-dichloroquinoline often begins with 3-chloroaniline (B41212).

One established method is the Gould-Jacobs reaction. In this process, 3-chloroaniline is reacted with diethyl (ethoxymethylene)malonate to form an intermediate which is then cyclized at high temperatures to yield a 4-hydroxyquinoline (B1666331) derivative. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group at the 4-position with a chlorine atom, yielding 4,7-dichloroquinoline. ruhr-uni-bochum.de

Table 1: Key Reactions in the Synthesis of 4,7-Dichloroquinoline

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Chloroaniline, Diethyl (ethoxymethylene)malonate | Heat | Diethyl ((3-chlorophenyl)amino)methylenemalonate |

| 2 | Diethyl ((3-chlorophenyl)amino)methylenemalonate | High-temperature cyclization (e.g., in Dowtherm A) | 7-Chloro-4-hydroxyquinoline-3-carboxylate |

| 3 | 7-Chloro-4-hydroxyquinoline-3-carboxylate | Saponification (e.g., NaOH), then Acidification (e.g., HCl) | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid |

| 4 | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Decarboxylation (Heat) | 7-Chloro-4-hydroxyquinoline |

| 5 | 7-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | 4,7-Dichloroquinoline |

For the synthesis of the specific precursor, 4-chloro-7-fluoroquinoline (B1368884), a similar pathway would be followed, starting with 3-fluoroaniline.

Introduction of the Aminobenzoic Acid Moiety

With the 4-chloro-7-fluoroquinoline precursor in hand, the next critical step is the coupling with 4-aminobenzoic acid. This transformation can be achieved through two primary strategies: nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr):

In a typical SNAr reaction, the electron-withdrawing nature of the quinoline ring system activates the chlorine atom at the 4-position towards nucleophilic attack by the amino group of 4-aminobenzoic acid. This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often in the presence of a base to deprotonate the aminobenzoic acid, thereby increasing its nucleophilicity.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to traditional SNAr. The reaction involves the use of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines generally providing the best results. This method is known for its broad substrate scope and functional group tolerance. semanticscholar.org

Table 2: Comparison of Coupling Methods

| Method | Catalyst/Reagents | Solvent | Temperature | Advantages | Disadvantages |

| SNAr | Base (e.g., K₂CO₃, Et₃N) | DMSO, DMF | High (e.g., >100 °C) | Simpler reagents, lower cost | Harsh conditions, potential side reactions |

| Buchwald-Hartwig | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu) | Toluene, Dioxane | Milder (e.g., 80-110 °C) | Milder conditions, higher yields, broader scope | More expensive reagents, requires inert atmosphere |

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the coupling reaction is highly dependent on the specific conditions employed. For a Buchwald-Hartwig amination, a systematic optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to maximize the yield and minimize reaction time. For instance, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and various phosphine ligands can be screened to identify the optimal combination for this specific transformation.

Following the completion of the reaction, the isolation and purification of this compound typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The acidic nature of the carboxylic acid group can be exploited in the purification process, for example, by extraction into an aqueous basic solution, followed by washing with an organic solvent to remove non-acidic impurities, and subsequent acidification to precipitate the pure product.

Strategies for Derivatization and Analog Generation

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be introduced on both the quinoline ring system and the benzoic acid component.

Structural Modifications on the Quinoline Ring System

The quinoline ring offers several positions for modification. The 7-position, occupied by a fluorine atom, is a key site for introducing diversity. Starting from a common precursor like 7-amino-4-chloroquinoline, a variety of substituents can be introduced. For example, the amino group can be converted to other functional groups via diazotization followed by Sandmeyer or related reactions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at positions bearing a halide. For instance, a bromo or iodo group at a specific position on the quinoline ring can be used as a handle for Suzuki, Sonogashira, or Heck couplings to introduce aryl, alkynyl, or alkenyl groups, respectively.

Alterations to the Benzoic Acid Component

The benzoic acid moiety provides another avenue for structural modification. The carboxylic acid group can be converted to a variety of other functional groups. For example, esterification with different alcohols can yield a series of esters. Amide coupling with a diverse range of amines, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC), can generate a library of amides. Furthermore, the aromatic ring of the benzoic acid can be substituted with various functional groups to explore their impact on the molecule's properties. For instance, starting with substituted 4-aminobenzoic acids (e.g., 4-amino-2-methylbenzoic acid) in the initial coupling step would directly lead to analogs with modified benzoic acid rings. nih.gov

Table 3: Potential Derivatization Strategies

| Moiety | Position/Functional Group | Reaction Type | Potential New Functional Groups |

| Quinoline Ring | 7-position | Nucleophilic Aromatic Substitution (on a suitable precursor) | Alkoxy, Amino, Thiol |

| Quinoline Ring | Other positions (with a halide) | Palladium Cross-Coupling | Aryl, Alkynyl, Alkenyl, Alkyl |

| Benzoic Acid | Carboxylic Acid | Esterification | Methyl ester, Ethyl ester, etc. |

| Benzoic Acid | Carboxylic Acid | Amide Coupling | Primary, Secondary, Tertiary amides |

| Benzoic Acid | Aromatic Ring | Use of substituted starting materials | Methyl, Chloro, Methoxy, etc. |

Variations of the Linker Region

Amide, Urea (B33335), and Sulfonamide Linkers: The synthesis of analogues containing amide, urea, or sulfonamide linkers can be achieved through multi-step sequences. For instance, to create an amide linker, one might start with a 4-amino-7-fluoroquinoline and acylate it with a suitable benzoic acid derivative. A more common approach involves coupling a diamine precursor attached to the quinoline core with a benzoic acid derivative. Research on related 4-amino-7-chloroquinoline structures has demonstrated the successful synthesis of ureas, thioureas, and sulfonamides. nih.gov In a typical urea synthesis, an N-(7-chloro-4-quinolyl)diamine precursor is reacted with a corresponding isocyanate. nih.gov Similarly, sulfonamides can be prepared by reacting the diamine precursor with a sulfonyl chloride. nih.gov These established methods provide a blueprint for creating analogous structures based on the 7-fluoroquinoline (B188112) scaffold linked to benzoic acid.

Thioether Linkers: A thioether linkage offers a more flexible and less polar alternative to the nitrogen-based linkers. The synthesis of such analogues typically involves the reaction of 4-chloro-7-fluoroquinoline with a sulfur-based nucleophile, such as 4-mercaptobenzoic acid. A notable example from the literature describes the synthesis of [(7-chloroquinolin-4-yl)sulfanyl]alkyl benzoate (B1203000) derivatives. nih.gov In this procedure, 4,7-dichloroquinoline is reacted with a mercaptoalkanol (e.g., 2-mercaptoethanol) to install a hydroxyalkylthioether at the 4-position. This intermediate is then coupled with various substituted benzoic acids using standard coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP). nih.gov This strategy could be directly adapted to synthesize 4-((7-fluoroquinolin-4-yl)thio)benzoic acid and its derivatives.

The following table summarizes various linker types and the general synthetic strategies that can be employed for their introduction.

| Linker Type | General Synthetic Strategy | Key Reagents |

| Amide | Acylation of 4-amino-7-fluoroquinoline with an activated benzoic acid derivative. | Acyl chloride, Coupling agents (e.g., EDCI, DCC) |

| Urea | Reaction of a 4-aminoalkyl-7-fluoroquinoline with a benzoic acid-derived isocyanate. | Isocyanate, Diamine precursor |

| Sulfonamide | Reaction of a 4-aminoalkyl-7-fluoroquinoline with a benzoic acid-derived sulfonyl chloride. | Sulfonyl chloride, Diamine precursor |

| Thioether | Nucleophilic aromatic substitution of 4-chloro-7-fluoroquinoline with 4-mercaptobenzoic acid. | 4-mercaptobenzoic acid, Base (e.g., NaH, K₂CO₃) |

| Ether | Nucleophilic aromatic substitution of 4-chloro-7-fluoroquinoline with 4-hydroxybenzoic acid. | 4-hydroxybenzoic acid, Base (e.g., NaH, K₂CO₃) |

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, presents several challenges related to selectivity. Both chemo- and regioselectivity must be controlled to ensure the formation of the desired product in high yield and purity.

Regioselectivity: The primary regiochemical challenge arises from the starting material, 4-chloro-7-fluoroquinoline, which has two different halogen substituents on the quinoline ring. The desired reaction is the substitution of the chlorine atom at the C4 position, leaving the fluorine atom at the C7 position intact.

The regioselectivity of this transformation is governed by the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions (α and γ positions relative to the ring nitrogen). The C4 position is generally more activated for SNAr than the C2 position. mdpi.com The C7 position on the benzo-fused portion of the ring is significantly less activated. Therefore, nucleophilic attack by 4-aminobenzoic acid will occur preferentially at the C4 position. While fluorine is typically a better leaving group than chlorine in SNAr reactions on activated arenes, the electronic activation provided by the ring nitrogen at the C4 position far outweighs the difference in leaving group ability between chloride and fluoride (B91410) at the C7 position. mdpi.commdpi.com Numerous studies on nucleophilic reactions with chloroquinolines confirm the high reactivity of the C4 position towards substitution. mdpi.com

The following table outlines the key reactive sites and the factors governing selectivity.

| Reactive Site | Halogen | Electronic Activation | Predicted Reactivity in SNAr |

| C4-Position | Chlorine | High (γ to ring nitrogen) | High (Preferred site of attack) |

| C7-Position | Fluorine | Low (meta to ring nitrogen) | Low |

Chemoselectivity: Chemoselectivity concerns the selective reaction of one functional group in the presence of others. In the synthesis of the title compound from 4-chloro-7-fluoroquinoline and 4-aminobenzoic acid, two key chemoselectivity issues must be considered.

Nucleophile Selectivity: The 4-aminobenzoic acid molecule contains two potential nucleophilic sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). The amino group is a potent nucleophile, especially under neutral or basic conditions, whereas the carboxylic acid is a weak nucleophile and is typically deprotonated to the non-nucleophilic carboxylate anion under basic reaction conditions. Therefore, the SNAr reaction proceeds selectively at the amino group to form the desired C-N bond.

Substrate Selectivity: As discussed under regioselectivity, the reaction must selectively target the C4-Cl bond over the C7-F bond. The inherent electronic properties of the 4-chloro-7-fluoroquinoline substrate ensure this outcome, making the C4 position the overwhelmingly favored site for nucleophilic attack.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluoro-Substitution on the Biological Activity Profile

The introduction of a fluorine atom at the 7-position of the quinoline (B57606) ring in 4-((7-fluoroquinolin-4-yl)amino)benzoic acid is a strategic modification that can significantly influence the compound's physicochemical properties and, consequently, its biological activity. Fluorine, being the most electronegative element, can alter the electronic distribution within the molecule, affecting its pKa, lipophilicity, and metabolic stability.

In related quinoline derivatives, the position of the fluoro-substituent is a critical determinant of activity. For instance, in a series of 4-aminoquinoline (B48711) derivatives, substitutions at the 7th position with electron-withdrawing groups like -Cl or -CF3 were found to be crucial for potent antigrowth effects on cancer cells. nih.gov This suggests that the 7-fluoro substitution in the target compound likely plays a significant role in its potential biological activities. The trifluoromethyl group (-CF3), a close analog to the fluoro-substituent, at the 7-position of a similar 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid scaffold was identified as a key feature for its anti-influenza virus activity. semanticscholar.org

The presence of fluorine can also enhance the binding affinity of the molecule to its biological target by forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the amino acid residues in the active site of a protein. Furthermore, the C-F bond is metabolically stable, which can protect the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.

The following table summarizes the impact of substitutions on the quinoline ring of analogous compounds, highlighting the importance of the substituent at the 7-position.

| Compound/Analog | Substitution at C7 | Observed Biological Activity | Reference |

| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | -CF3 | Anti-influenza virus activity | semanticscholar.org |

| 7-Chloro-4-aminoquinoline derivatives | -Cl | Potent antigrowth effects on cancer cells | nih.govmdpi.com |

Influence of the Carboxyl Group and Amino Functionality on Target Interactions

The carboxyl group is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues, such as arginine or lysine, in a protein's active site. In a study of 4-aminobenzoic acid derivatives as inhibitors of multidrug resistance-associated proteins (MRPs), the carboxyl group was found to be essential for their inhibitory activity and selectivity. nih.gov This suggests that the carboxyl group of the title compound is likely a key anchoring point to its biological target.

The secondary amino group acts as a linker between the quinoline and the benzoic acid rings. Its ability to act as a hydrogen bond donor and acceptor is crucial for establishing and maintaining interactions with the target protein. The flexibility of this linker allows the two aromatic ring systems to adopt an optimal conformation for binding. The 4-aminoaryl group is a known requirement for the biological functions of para-aminobenzoic acid (PABA) and its derivatives. mdpi.com

Elucidation of Critical Pharmacophoric Features for Biological Potency

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound and its analogs, several key pharmacophoric features can be identified based on the analysis of related active compounds.

A study on 4-[(quinolin-4-yl)amino]benzamide derivatives, which are structurally similar to the title compound, led to the generation of a pharmacophore model (Hypo1) for anti-influenza virus activity. semanticscholar.org This model included features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic aromatic rings. Based on this and other studies on related quinoline derivatives, the critical pharmacophoric features for the biological potency of this compound analogs can be summarized as follows:

Aromatic Quinoline Ring System: Serves as a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Acceptor/Donor at the 4-amino position: The nitrogen atom of the amino linker and the adjacent quinoline nitrogen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Electron-Withdrawing Group at the 7-position of the Quinoline Ring: The fluoro group at this position is likely a key feature, contributing to the electronic properties and potential for specific interactions.

Aromatic Benzoic Acid Ring: Provides another hydrophobic region for interaction.

Anionic/Hydrogen Bonding Group (Carboxyl): The carboxyl group is a critical feature for anchoring the molecule to the target via ionic or hydrogen bonding interactions.

The spatial arrangement of these features is paramount for effective binding to the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

For a series of benzoylaminobenzoic acid derivatives, QSAR studies revealed that inhibitory activity against bacterial enzymes increased with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of an OH group was also found to be conducive to activity. Conversely, the presence of heteroatoms like N, O, or S at certain positions decreased the inhibitory activity. nih.gov

A hypothetical QSAR model for this compound analogs would likely incorporate a combination of descriptors:

Electronic Descriptors: Such as the Hammett constant of substituents on the quinoline and benzoic acid rings, to quantify the electronic effects of these substituents. The electronegativity of the 7-fluoro group would be a significant parameter.

Hydrophobic Descriptors: Like the partition coefficient (logP), to model the influence of lipophilicity on cell permeability and target engagement.

Steric Descriptors: Such as molar refractivity (MR) or Taft steric parameters, to account for the size and shape of the substituents and their impact on binding.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

The development of a robust QSAR model for this class of compounds would be instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective therapeutic agents. Such models can help in prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. nih.gov

The following table presents key descriptors that would be relevant in a QSAR study of this compound analogs.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Modulates pKa, binding interactions |

| Hydrophobic | Partition Coefficient (logP) | Affects membrane permeability, solubility |

| Steric | Molar Refractivity (MR) | Influences fit within the binding pocket |

| Topological | Wiener Index | Describes molecular branching and size |

Preclinical Biological Evaluation in in Vitro and in Vivo Models

In Vitro Assessments of Cellular and Molecular Activity

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases, RNA Polymerases)

No data are available on the inhibitory activity of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid against any specific enzymes.

Receptor Binding Studies

There are no published studies detailing the binding affinity or selectivity of this compound for any biological receptors.

Cellular Pathway Modulation Investigations (e.g., NF-κB, PI3K/Akt signaling)

Information regarding the effect of this compound on cellular signaling pathways is not available in the scientific literature.

Cytotoxicity Profiling in Relevant Cell Lines (e.g., Cancer Cell Lines, Microbial Strains)

No data on the cytotoxic effects of this compound against cancer cell lines or microbial strains have been reported.

Antimicrobial Activity Evaluations (e.g., Antibacterial, Antifungal, Antiviral)

There are no available data on the antimicrobial properties of this compound.

In Vivo Pharmacological Investigations in Non-Human Animal Models

No in vivo studies in animal models have been published for this compound.

Efficacy Studies in Preclinical Disease Models (e.g., Murine Tumor Models, Parasite Models)

No specific studies on the efficacy of this compound in murine tumor models, parasite models, or any other preclinical disease models have been identified in the public domain.

Pharmacokinetic Profiling in Animal Species (e.g., Absorption, Distribution, Metabolism, Excretion in rodents)

There is no publicly available data regarding the pharmacokinetic profile of this compound in any animal species. This includes a lack of information on its absorption, distribution, metabolism, and excretion (ADME).

Pharmacodynamic Response Assessments in Animal Models

No pharmacodynamic response assessments for this compound in animal models have been published in the available literature.

Mechanistic Investigations into Biological Action

Identification and Validation of Molecular Targets

There is no available research identifying or validating specific molecular targets for 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid.

Dissection of Downstream Cellular Signaling Pathways Affected by this compound

Information on the downstream cellular signaling pathways affected by this compound is not present in the scientific literature.

Biochemical Characterization of Ligand-Target Interactions

Without identified molecular targets, there is no biochemical characterization of ligand-target interactions for this compound.

Analysis of Modulatory Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Inflammation)

There are no published studies analyzing the effects of this compound on cellular processes such as cell proliferation, apoptosis, or inflammation.

Investigation of Resistance Mechanisms in Preclinical Biological Systems

No investigations into mechanisms of resistance to this compound in any biological system have been documented.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and for structure-based drug design.

Prediction of Binding Modes and Conformations

Molecular docking simulations for quinoline (B57606) derivatives have been instrumental in elucidating their binding modes within the active sites of various protein targets. For instance, studies on similar quinoline-4-carboxylic acid derivatives have shown that these molecules can effectively bind to the active sites of proteins implicated in cancer and microbial infections. The binding is often characterized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In a representative docking study of a related compound, 2-aryl-quinoline-4-carboxylic acid, with a cancer target protein (PDB ID: 1S63), the quinoline core was observed to form crucial hydrogen bonds with key amino acid residues, while the aryl substituent engaged in hydrophobic interactions within a specific pocket of the active site. ijcps.org For 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid, it is predicted that the quinoline nitrogen and the carboxylic acid group would be key sites for hydrogen bonding, while the fluorinated quinoline and benzoic acid rings would participate in hydrophobic and pi-pi stacking interactions.

Estimation of Binding Affinities

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable and favorable interaction. For a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acids, docking studies against various protein targets have revealed excellent binding affinities. ijcps.org

| Compound Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

| 2-(Furan-2-yl)-quinoline-4-carboxylic acid | Malarial Protein (1CET) | -8.29 |

| 2-(Thiophen-2-yl)-quinoline-4-carboxylic acid | Tuberculosis Protein (2X22) | -7.90 |

| 2-Phenyl-quinoline-4-carboxylic acid | Cancer Protein (1S63) | -7.82 |

This table presents illustrative data from a study on 2-aryl/heteroaryl-quinoline-4-carboxylic acids to demonstrate the range of binding affinities observed for similar compounds. ijcps.org

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For fluoroquinolone precursors, DFT studies have been used to analyze their electronic structure and conformational behavior. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electronegative fluorine atom and the oxygen atoms of the carboxylic acid would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amino group and carboxylic acid would be regions of positive potential (electrophilic sites).

The following table shows representative HOMO-LUMO data for a related fluoroquinolone analog, illustrating the typical energy values obtained from such calculations.

| Computational Parameter | Energy Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.4 |

This table contains representative data for a fluoroquinolone analog to illustrate the typical values obtained from DFT calculations.

Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. The root-mean-square deviation (RMSD) of the protein and ligand atoms is a key metric used to assess the stability of the complex. A stable complex will generally exhibit low RMSD fluctuations over the course of the simulation.

MD simulations of quinoline derivatives have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site. mdpi.com For a stable complex, the ligand is expected to remain within the binding pocket and maintain its key interactions with the protein residues throughout the simulation. While specific MD simulation data for this compound is not available, studies on similar compounds demonstrate that stable ligand binding is characterized by RMSD values that plateau after an initial equilibration period. nih.gov

In Silico Prediction of Preclinical Pharmacokinetic and Pharmacodynamic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational models and software are used to predict these properties based on the molecular structure.

For quinoline derivatives, ADMET prediction studies have been conducted to evaluate their potential as orally bioavailable drugs. ijcps.orgresearchgate.net Key parameters assessed include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential toxicity. Studies on 2-aryl/heteroaryl-quinoline-4-carboxylic acids have shown good predicted absorption (82-91%) and BBB penetration. ijcps.org

The following table provides an example of a predicted ADMET profile for a generic quinoline derivative, highlighting the types of parameters that are evaluated.

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Hepatotoxicity | Low risk |

| AMES Mutagenicity | Non-mutagenic |

This table presents a representative in silico ADMET profile for a quinoline derivative to illustrate the scope of such predictions.

Computational Approaches for Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. For quinoline derivatives, virtual screening has been successfully employed to identify potential anticancer agents. mdpi.com

Once a promising hit is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. This often involves making chemical modifications to the lead compound and evaluating the effects of these changes using the computational methods described above. For example, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed to understand how different structural features influence the biological activity of a series of quinoline derivatives. mdpi.com This information can then guide the design of new, more potent analogs of this compound.

Development and Characterization of Novel Analogs of 4 7 Fluoroquinolin 4 Yl Amino Benzoic Acid

Design Principles for Structural Diversification

The structural diversification of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid is guided by established medicinal chemistry principles aimed at enhancing its therapeutic potential. Modifications are systematically applied to three primary regions of the molecule: the quinoline (B57606) ring, the benzoic acid moiety, and the secondary amine linker.

Key design principles include:

Substitution on the Quinoline Ring: The fluorine atom at the 7-position is a critical feature, but exploring other substituents at this and other positions can modulate activity. Introducing different electron-withdrawing or electron-donating groups can influence the electronic properties of the ring system, affecting target binding and pharmacokinetics. For instance, studies on related quinoline derivatives have shown that electron-withdrawing groups at the 7-position can enhance anti-influenza activity. mdpi.com

Modification of the Benzoic Acid Moiety: The carboxylic acid group is a key site for interaction but can also lead to poor membrane permeability. Esterification to create prodrugs or replacement with bioisosteric groups are common strategies. Furthermore, the substitution pattern on the benzene (B151609) ring can be altered to explore new binding interactions or to block metabolic hotspots.

Hybrid Molecule Approach: A common strategy involves linking the quinoline core to other pharmacologically active scaffolds to create hybrid compounds. mdpi.com This approach aims to combine the mechanisms of action of two different drug classes to achieve synergistic effects or to overcome drug resistance. For example, quinoline-ferrocene hybrids have shown effectiveness against multi-drug resistant malaria. mdpi.com

These design strategies are often supported by computer-aided drug design (CADD), which simulates the interaction between analogs and their biological targets, helping to prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov

Synthesis and Evaluation of Related Quinoline-Benzamide Derivatives

The synthesis of analogs frequently involves converting the carboxylic acid of the parent compound into an amide, creating quinoline-benzamide derivatives. A general synthetic route involves the condensation of the this compound core with a diverse range of primary or secondary amines. researchgate.net

In one such study focusing on anti-influenza agents, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were synthesized from a lead compound, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid. mdpi.com The evaluation of these compounds involved a series of in vitro assays to determine their efficacy and cytotoxicity. mdpi.comnih.gov Key evaluation parameters include:

Cytotoxicity Assay (CC₅₀): Determines the concentration of the compound that is toxic to host cells.

Cytopathic Effect (CPE) Assay (EC₅₀): Measures the concentration of the compound required to protect cells from virus-induced damage.

Plaque Inhibition Assay (IC₅₀): Quantifies the concentration needed to inhibit the formation of viral plaques.

One of the most promising compounds from this series, designated G07, demonstrated significant anti-influenza activity against the A/WSN/33 (H1N1) virus. mdpi.comnih.gov The results for compound G07 highlight the potential of this chemical class. mdpi.comnih.gov

| Compound | Assay | Result (µM) | Virus Strain |

|---|---|---|---|

| G07 | Cytopathic Effect Assay (EC₅₀) | 11.38 ± 1.89 | A/WSN/33 (H1N1) |

| G07 | Plaque Inhibition Assay (IC₅₀) | 0.23 ± 0.15 | A/WSN/33 (H1N1) |

Data sourced from Zhang et al., 2022. mdpi.comnih.gov

Further mechanistic studies revealed that G07 interacts with the viral ribonucleoprotein, a key component of the viral replication machinery. mdpi.comnih.gov Such detailed evaluations are crucial for establishing structure-activity relationships (SAR) and guiding the next round of structural optimization.

Exploration of Bioisosteric Replacements to Enhance Preclinical Efficacy

Bioisosteric replacement is a cornerstone of medicinal chemistry used to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.com For this compound, key targets for bioisosteric replacement are the carboxylic acid and the secondary amine linker.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Replacing it can improve pharmacokinetic properties. drughunter.com

Tetrazoles and 5-oxo-1,2,4-oxadiazoles: These acidic heterocycles can mimic the proton-donating ability of a carboxylic acid while offering different spatial and electronic profiles, which can improve membrane permeability. drughunter.com

Sulfonamides: As one of the earliest recognized bioisosteres for carboxylic acids, sulfonamides are weaker acids and can enhance lipophilicity and metabolic stability. drughunter.com

Amine/Amide Linker Bioisosteres: The secondary amine linker, or the amide bond in derivatives, can be susceptible to metabolic cleavage. Replacing it with more stable groups can enhance in vivo half-life.

Triazoles and Oxadiazoles: These five-membered heterocyclic rings are excellent bioisosteres for the amide bond. nih.gov For example, a 1,4-disubstituted 1,2,3-triazole can effectively mimic the geometry of a trans-amide bond while being resistant to hydrolysis by proteases. nih.gov

Trifluoroethylamine: This motif can act as a bioisostere for an amide, with the trifluoroethyl group mimicking the carbonyl. This replacement can increase metabolic stability and alter the basicity of the amine. drughunter.com

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, may improve metabolic stability and permeability. drughunter.com |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Increases lipophilicity and resistance to glucuronidation. drughunter.com |

| Secondary Amine (-NH-) | 1,2,3-Triazole | Metabolically stable mimic of a trans-amide bond. nih.gov |

| Secondary Amine (-NH-) | 1,2,4-Oxadiazole | Improves metabolic stability while maintaining key interactions. nih.gov |

The selection of an appropriate bioisostere depends on the specific therapeutic target and the desired property improvements, such as enhanced potency, selectivity, or oral bioavailability.

Application of Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.gov This approach is highly applicable to the this compound scaffold to explore a vast chemical space efficiently.

The process involves the systematic and repetitive combination of different chemical "building blocks." For this specific scaffold, a combinatorial library could be generated using the following approach:

Scaffold Preparation: Synthesize the core this compound structure.

Building Block Selection:

Amine Diversity: Select a large and diverse set of primary and secondary amines.

Quinoline Diversity: Prepare a collection of 4-chloroquinoline (B167314) precursors with various substituents at the 7-position and elsewhere on the ring.

Library Synthesis: Employ parallel synthesis techniques to react the core scaffold (or its precursors) with the diverse building blocks. For instance, the benzoic acid core can be activated and then reacted with hundreds of different amines in a multi-well plate format to generate a large library of benzamide (B126) derivatives.

Screening: The entire library of compounds can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that show activity against the biological target of interest. nih.gov

This strategy allows for the efficient exploration of structure-activity relationships. For example, by screening a library where only the amine component is varied, researchers can quickly identify which types of substituents are favored for biological activity. nih.gov

Strategies for Prodrug Design and Development

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.gov The primary goal of prodrug design is to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility or low oral bioavailability. nih.govblumberginstitute.org

For this compound, the carboxylic acid group is the most logical site for prodrug modification.

Ester Prodrugs: Converting the carboxylic acid to an ester can mask its polarity, increasing lipophilicity and enhancing its ability to cross cell membranes. Simple alkyl esters (e.g., ethyl ester) can be readily hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active parent drug. blumberginstitute.org

Amino Acid Prodrugs: Attaching an amino acid to the carboxylic acid via an ester linkage can create prodrugs with improved water solubility and potential for active transport by amino acid transporters in the intestine. nih.govnih.gov This strategy has been successfully used for other quinolone-based compounds to enhance their solubility and in vivo efficacy. nih.gov

Dipeptide Prodrugs: Extending the amino acid promoiety to a dipeptide can further modulate the prodrug's properties, including its rate of enzymatic cleavage and solubility. nih.gov

| Promoietry | Linkage | Target Property for Improvement | Activation Mechanism |

|---|---|---|---|

| Ethyl group | Ester | Oral absorption, membrane permeability | Hydrolysis by esterases |

| Glycine | Ester | Aqueous solubility, active transport | Hydrolysis by esterases |

| Valine | Ester | Aqueous solubility, active transport | Hydrolysis by esterases |

| Glycyl-Glycine | Ester | Modulated solubility and release kinetics | Hydrolysis by esterases/peptidases |

The choice of promoiety is critical and must be carefully selected to ensure that the prodrug is stable in the gastrointestinal tract, efficiently absorbed, and rapidly converted to the active drug in the target tissue or systemic circulation, without releasing toxic byproducts. nih.gov

Analytical Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-((7-fluoroquinolin-4-yl)amino)benzoic acid, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on both the quinoline (B57606) and benzoic acid rings would appear in the downfield region (typically 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The amine (NH) and carboxylic acid (OH) protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be expected at the most downfield position (around 160-180 ppm). The aromatic carbons would resonate in the 100-160 ppm range. The presence of the fluorine atom would cause characteristic splitting of the signals for nearby carbon atoms (C-F coupling), which would be crucial for assigning the signals of the fluoroquinoline moiety.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 165 - 175 |

| Amine (-NH-) | 9.0 - 10.0 (broad s) | N/A |

| Quinoline Ring Protons | 7.0 - 8.8 (m) | 110 - 160 |

| Benzoic Acid Ring Protons | 7.5 - 8.2 (m) | 115 - 150 |

Note: This table represents expected values and would require experimental verification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| N-H stretch (Amine) | 3300 - 3500 |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 |

| C=N and C=C stretch (Aromatic Rings) | 1450 - 1650 |

| C-F stretch | 1000 - 1400 |

Note: This table represents expected values and would require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Due to the extended conjugation in the quinoline and benzoic acid rings, this compound is expected to absorb UV light. The spectrum would likely show multiple absorption maxima (λmax) corresponding to π-π* transitions within the aromatic systems. The exact positions of these maxima would be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₆H₁₁FN₂O₂). The analysis would be expected to show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation by showing characteristic losses of fragments such as CO₂ and parts of the quinoline ring.

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a compound and for its purification.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity. The retention factor (Rf) would be determined using an appropriate mobile phase, typically a mixture of a polar and a non-polar solvent.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique for purity assessment and quantification. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound would be detected by a UV detector at one of its absorption maxima. A single sharp peak in the chromatogram would indicate a high degree of purity.

Elemental Analysis for Compositional Verification

Elemental analysis of organic compounds primarily involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This is typically achieved through combustion analysis, where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The experimentally determined percentages of each element are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.

For this compound, with a molecular formula of C₁₆H₁₁FN₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as the benchmark against which experimental results are compared.

Below is a data table summarizing the theoretical elemental composition of this compound. It is important to note that extensive searches of scientific literature did not yield specific experimental data from research studies for this particular compound. Therefore, the table presents the calculated values that would be expected for an analytically pure sample.

| Element | Symbol | Theoretical (%) |

|---|---|---|

| Carbon | C | 64.86 |

| Hydrogen | H | 3.74 |

| Nitrogen | N | 9.46 |

The data presented in this table is the result of theoretical calculations based on the compound's established molecular formula. In a research context, synthetic chemists would compare their experimental findings from an elemental analyzer to these values. A variance of ±0.4% between the experimental and theoretical values is generally considered acceptable and confirms the successful synthesis and purification of the target compound. Without access to published experimental data, the theoretical values remain the standard for the compositional verification of this compound.

Future Research Directions and Translational Perspectives for 4 7 Fluoroquinolin 4 Yl Amino Benzoic Acid

Exploration of Novel Therapeutic Applications in Preclinical Models

The structural components of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid suggest several potential therapeutic applications that warrant exploration in preclinical models. Fluoroquinolone derivatives have been extensively studied for their antibacterial properties, acting by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net Beyond their established role as antibiotics, there is growing interest in repositioning fluoroquinolones for other indications, most notably as anticancer agents. mdpi.com

Future preclinical studies should therefore investigate the efficacy of this compound in various cancer models. Research on other quinoline (B57606) derivatives has demonstrated antiproliferative effects on various cancer cell lines. mdpi.commdpi.com Preclinical evaluation in xenograft and patient-derived xenograft (PDX) models of cancers where quinoline-based drugs have shown promise, such as breast and lung cancer, would be a logical next step. rsc.orgacs.org

Furthermore, the anti-inflammatory properties of related compounds suggest a potential role for this compound in inflammatory diseases. Chronic inflammation is a key factor in the development and progression of diseases like cancer. researchgate.net Therefore, preclinical models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease could be employed to assess its therapeutic potential.

Table 1: Potential Preclinical Models for Therapeutic Exploration

| Therapeutic Area | Preclinical Model Examples | Rationale |

| Oncology | Xenograft models (e.g., breast, lung cancer cell lines), Patient-Derived Xenograft (PDX) models | Fluoroquinolone and quinoline derivatives have shown antiproliferative activity. mdpi.com |

| Infectious Diseases | Murine models of bacterial infection (e.g., Staphylococcus aureus, Escherichia coli) | The fluoroquinolone core is a well-established antibacterial pharmacophore. nih.govresearchgate.net |

| Inflammatory Diseases | Collagen-induced arthritis model (rheumatoid arthritis), Dextran sulfate (B86663) sodium (DSS)-induced colitis model (inflammatory bowel disease) | Related aminobenzoic acid derivatives have demonstrated anti-inflammatory properties. researchgate.net |

Integration of Advanced Biological Techniques for Comprehensive Profiling

To fully understand the therapeutic potential and mechanism of action of this compound, the integration of advanced biological techniques for comprehensive profiling is essential. Given that many quinoline-based inhibitors target protein kinases, large-scale kinase inhibitor profiling would be a valuable approach. reactionbiology.comnih.gov

Activity-based kinase profiling against a broad panel of human recombinant kinases can identify both primary targets and potential off-target effects. nih.gov This is crucial for understanding the compound's selectivity and predicting potential side effects. Such screens can reveal unexpected therapeutic opportunities by identifying activity against disease-relevant mutant kinases. researchgate.netnih.gov

In addition to kinase profiling, other advanced techniques can provide a more holistic view of the compound's biological activity.

Table 2: Advanced Biological Profiling Techniques

| Technique | Purpose | Potential Insights |

| Kinase Profiling | To identify the kinase inhibition profile of the compound. | Elucidation of primary and off-target kinases, prediction of efficacy and potential side effects. nih.govasbmb.org |

| Proteomics | To analyze changes in protein expression in response to compound treatment. | Identification of downstream signaling pathways affected by the compound. |

| Metabolomics | To study the metabolic changes induced by the compound. | Understanding of the compound's impact on cellular metabolism. |

| Transcriptomics (RNA-Seq) | To analyze changes in gene expression. | Identification of gene networks modulated by the compound. |

These high-throughput "omics" technologies can provide a comprehensive understanding of the compound's mechanism of action and help in identifying biomarkers for patient stratification in future clinical trials.

Rational Design of Next-Generation Quinoline-Aminobenzoic Acid Scaffolds

The structure of this compound serves as a promising starting point for the rational design of next-generation compounds with improved efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the systematic modification of the chemical scaffold to enhance its biological activity. nih.govnih.gov

Computational modeling and in silico screening can guide the design of new derivatives. nih.gov Molecular docking studies can predict the binding interactions of the compounds with their target proteins, providing insights for structural modifications. rsc.org For instance, modifications at the 7-position of the quinoline ring and within the carboxyl group of the aminobenzoic acid moiety have been shown to influence the activity of related compounds. mdpi.com

The introduction of fluorine atoms, as is present in the parent compound, is a common strategy in medicinal chemistry to improve metabolic stability and potency. acs.org Further exploration of fluorination patterns and the introduction of other functional groups could lead to the development of superior analogs. benthamscience.commdpi.com The goal of these design efforts would be to create a library of related compounds for further screening and optimization.

Development of Advanced Preclinical Delivery Systems and Formulations

The therapeutic efficacy of any compound is highly dependent on its bioavailability and ability to reach the target tissue in sufficient concentrations. Therefore, the development of advanced preclinical delivery systems and formulations for this compound and its future analogs is a critical step. Many quinoline-based drugs suffer from poor water solubility, which can limit their clinical application. nih.gov

Novel drug delivery systems can address these limitations. mdpi.com Carrier-based systems such as liposomes, polymer nanoparticles, and micelles can encapsulate the drug, improving its solubility, stability, and pharmacokinetic profile. mdpi.com These systems can also be engineered for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

Table 3: Potential Advanced Drug Delivery Systems

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of lipid bilayers. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com |

| Polymer Nanoparticles | Colloidal particles made from biodegradable polymers. | Controlled release, potential for surface modification for targeting. mdpi.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Sustained release, potential for localized delivery. |

The choice of the delivery system will depend on the specific therapeutic application and the physicochemical properties of the compound. Preclinical evaluation of these formulations in relevant animal models will be necessary to assess their in vivo performance.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-((7-Fluoroquinolin-4-yl)amino)benzoic acid, and how are intermediates validated?

Answer:

The synthesis typically involves coupling fluorinated quinoline derivatives with aminobenzoic acid precursors. Key steps include:

- Fluorination : Introducing fluorine at the 7-position of quinoline via electrophilic substitution or halogen exchange reactions (e.g., using KF or Selectfluor® under controlled conditions) .

- Amine Coupling : Reacting 7-fluoroquinoline-4-amine with activated benzoic acid derivatives (e.g., using EDC/HOBt for amide bond formation) .

- Intermediate Characterization : Validate intermediates using 1H/13C NMR (to confirm substitution patterns), HPLC-MS (to assess purity), and FTIR (to track functional groups like -COOH and -NH-) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding fluorine positioning?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming fluorine placement and intramolecular hydrogen bonding.

- Data Collection : Use synchrotron radiation or high-resolution diffractometers to enhance data quality for light atoms like fluorine.

- Refinement : Employ SHELXL (via Olex2 or similar interfaces) for anisotropic refinement of fluorine atoms and hydrogen-bond networks. This minimizes errors in thermal displacement parameters .

- Case Study : For analogous fluorinated benzoic acids, SC-XRD revealed deviations in dihedral angles (~15°) between quinoline and benzoic acid moieties, impacting π-π stacking .

Basic: What spectroscopic and chromatographic techniques are essential for confirming the identity of this compound?

Answer:

- 1H/19F NMR : Fluorine’s strong deshielding effect (~δ -110 to -120 ppm in 19F NMR) distinguishes it from other halogens. Aromatic protons on quinoline appear as doublets due to coupling with fluorine .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 341.1 for C16H10FN3O2) and isotope patterns for fluorine .

- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation under acidic/basic conditions .

Advanced: How can reaction conditions be optimized to minimize by-products like regioisomers or hydrolyzed intermediates?

Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote hydrolysis. Use additives like molecular sieves to scavenge water .

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)2) improve coupling efficiency in quinoline-amine reactions, reducing side products from incomplete substitution .

- Kinetic Control : Lower reaction temperatures (0–5°C) favor amide bond formation over hydrolysis. Monitor via TLC or in situ IR .

Advanced: What role does the fluorine atom play in modulating biological activity, and how can binding interactions be quantified?

Answer:

- Bioactivity : Fluorine enhances membrane permeability and metabolic stability. In analogous compounds, fluorine’s electronegativity strengthens hydrogen bonds with target enzymes (e.g., kinases) .

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins like human serum albumin (HSA). For fluorinated benzoic acids, Kd values range 10–100 µM .

- Molecular Docking : Use AutoDock Vina to simulate interactions. Fluorine often occupies hydrophobic pockets, as seen in COX-2 inhibitors .

Advanced: How do solvent effects influence the compound’s solvatochromism and photophysical properties?

Answer:

- Solvatochromic Shifts : In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) between quinoline and benzoic acid moieties causes redshifted absorption (Δλ ~20 nm). Track via UV-vis spectroscopy .

- Fluorescence Quenching : Protonation of the -COOH group in acidic media reduces fluorescence intensity (e.g., quantum yield drops from 0.45 to 0.12 in pH 2 buffer) .

Advanced: What computational methods validate the compound’s tautomeric equilibria or conformational flexibility?

Answer:

- DFT Calculations : At the B3LYP/6-31G(d) level, compare energy barriers for keto-enol tautomerism. For related compounds, the enol form is ~5 kcal/mol more stable .

- Molecular Dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen bonds between -COOH and water molecules (e.g., ~8 H-bonds/molecule in 10 ns simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.